molecular formula C13H14N2OS B2588744 1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea CAS No. 215779-61-6

1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea

Cat. No. B2588744
CAS RN: 215779-61-6
M. Wt: 246.33
InChI Key: AORFXGMHWAYDNG-UHFFFAOYSA-N
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Description

Furan is a class of organic compounds characterized by a ring structure composed of one oxygen atom and four carbon atoms . Thiourea, on the other hand, is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom.


Chemical Reactions Analysis

Furan and thiourea both participate in a variety of chemical reactions. Furan, for example, can undergo polymerization and other reactions . Thiourea can act as a nucleophile and is involved in various organic reactions. The specific reactions of “1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea” would depend on the exact structure and conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea” would depend on its exact structure. Furan is a volatile and somewhat toxic liquid , while thiourea is a white crystalline solid.

Scientific Research Applications

Spectral Studies and Quantum-Chemical Calculations

Research on furan derivatives, including substituted phenylthiourea compounds, has involved spectral studies, semi-empirical quantum-chemical calculations, and X-ray structure analyses. These studies have synthesized and identified new derivatives, investigating intramolecular hydrogen bonds and the effects of Fermi resonance in IR spectra. Such research contributes to understanding the molecular and crystal structures of these compounds, highlighting their potential in designing materials with specific chemical properties (Hritzová et al., 2005).

Characterization and Theoretical Study

Another study focused on the structural, vibrational, and electronic characterization of thiourea derivatives through experimental and theoretical approaches. This research provides insights into the molecular stability, intermolecular interactions, and non-linear optical behavior of such compounds, contributing to the development of materials with specific optical and electronic properties (Lestard et al., 2015).

Polymer Synthesis and Application

Research has also been conducted on the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, exploring their electrochemical properties and potential applications in electronic devices. These studies contribute to the field of materials science, particularly in the development of electroactive polymers for various technological applications (Baldwin et al., 2008).

Enhanced Capacitance Properties for Supercapacitors

Another area of interest is the facile electrochemical polymerization of furan derivatives for supercapacitor applications. Research in this area focuses on the synthesis of polymers with enhanced electrochemical capacitance properties, contributing to the advancement of energy storage materials (Mo et al., 2015).

Structure-Odor Correlations in Food Chemistry

Studies have also explored the structure-odor correlations of mercapto furans and thiophenes, contributing to the understanding of key odorants in foods such as coffee. This research is significant for the food industry, particularly in flavor chemistry and the development of food additives (Schoenauer & Schieberle, 2018).

Chemosensing and Antioxidant Studies

Furan and thiophene derivatives have been studied for their chemosensing abilities, molecular docking, and antioxidant activities. These compounds have potential applications in biological sensing, pharmaceutical research, and the development of antioxidant agents (Kalaiyarasi et al., 2019).

Safety and Hazards

Both furan and thiourea have associated safety hazards. Furan is volatile and somewhat toxic , and certain thiourea derivatives have been found to be harmful. The safety and hazards of “1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea” would depend on its exact structure and properties.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-4-2-5-11(8-10)15-13(17)14-9-12-6-3-7-16-12/h2-8H,9H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORFXGMHWAYDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea

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